![molecular formula C11H17ClN2O2 B13513585 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride](/img/structure/B13513585.png)
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride is a chemical compound that belongs to the class of imidazoazepines. This compound is characterized by its unique structure, which includes an imidazole ring fused to an azepine ring, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride typically involves the following steps:
Formation of the Imidazoazepine Core: This step involves the cyclization of appropriate precursors to form the imidazoazepine core. Common reagents include imidazole derivatives and azepine precursors.
Introduction of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, such as alkylation or acylation, using suitable reagents like alkyl halides or acyl chlorides.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazoazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride
- 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol
Uniqueness
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride stands out due to its specific combination of the imidazoazepine core and the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H17ClN2O2 |
|---|---|
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
3-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c14-11(15)6-5-9-8-12-10-4-2-1-3-7-13(9)10;/h8H,1-7H2,(H,14,15);1H |
Clé InChI |
MPLPZYUPMXRAPF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC=C(N2CC1)CCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




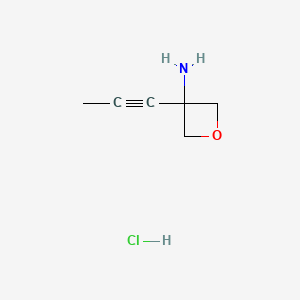
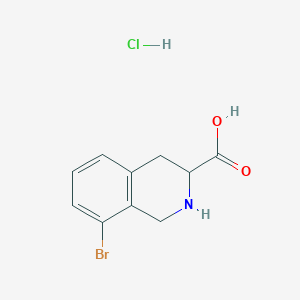

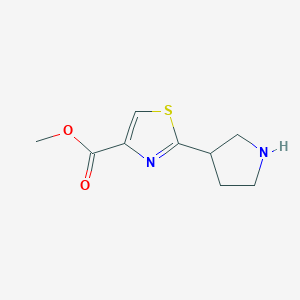

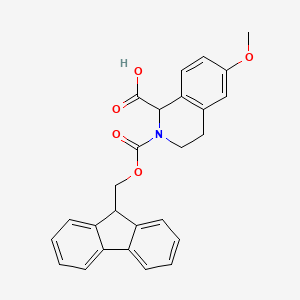
![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)
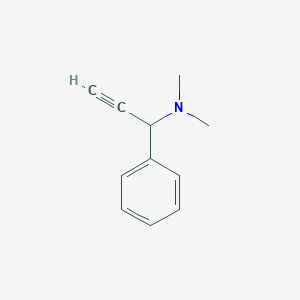

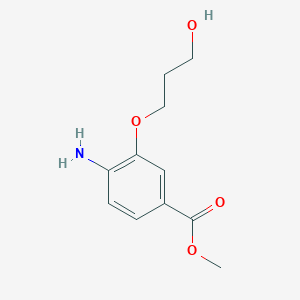
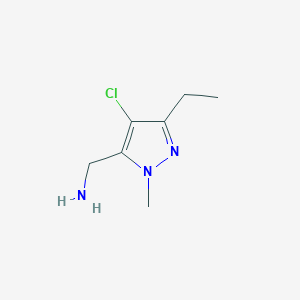
![(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13513583.png)
